molecular formula C10H9NO2 B13083500 3-(4-Formylphenoxy)propanenitrile

3-(4-Formylphenoxy)propanenitrile

Cat. No.: B13083500
M. Wt: 175.18 g/mol
InChI Key: UPGHQQPQOKJANI-UHFFFAOYSA-N
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Description

3-(4-Formylphenoxy)propanenitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a formyl group (–CHO) attached to a phenoxy group, which is further connected to a propanenitrile chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formylphenoxy)propanenitrile typically involves the reaction of 4-hydroxybenzaldehyde with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Formylphenoxy)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: 3-(4-Carboxyphenoxy)propanenitrile

    Reduction: 3-(4-Formylphenoxy)propanamine

    Substitution: Various substituted phenoxypropanenitriles depending on the nucleophile used

Scientific Research Applications

3-(4-Formylphenoxy)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Formylphenoxy)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-2-formylphenoxy)propanenitrile
  • 3-(4-Methoxyphenoxy)propanenitrile
  • 3-(4-Nitrophenoxy)propanenitrile

Uniqueness

3-(4-Formylphenoxy)propanenitrile is unique due to the presence of both a formyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-(4-formylphenoxy)propanenitrile

InChI

InChI=1S/C10H9NO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,7H2

InChI Key

UPGHQQPQOKJANI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCCC#N

Origin of Product

United States

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